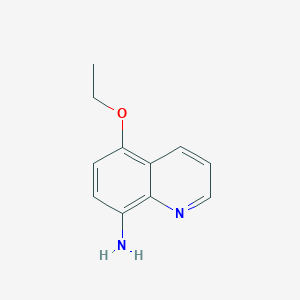

5-Ethoxyquinolin-8-amine

概要

説明

5-Ethoxyquinolin-8-amine is a chemical compound with the molecular formula C11H12N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyquinolin-8-amine typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-aminoquinoline with ethyl iodide under basic conditions to introduce the ethoxy group at the 5-position . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

化学反応の分析

Mannich Reaction

The Mannich reaction is particularly effective for synthesizing aminomethylated derivatives of quinolines. In this reaction, a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom (like 8-hydroxyquinoline) to yield the desired product.

Reaction Scheme Example

Reaction Conditions

Typical conditions for conducting the Mannich reaction include:

-

Temperature : Reflux conditions (around 60°C)

-

Solvent : Ethanol or acetonitrile

-

Time : Several hours, depending on the specific reactants used

Yield and Purification

The yield of synthesized 5-Ethoxyquinolin-8-amine can vary based on the specific conditions and reagents used, often ranging from 50% to 80% . Purification methods typically involve column chromatography or recrystallization.

Chemical Reactions Involving this compound

Once synthesized, this compound can participate in various chemical reactions typical for amines and heterocyclic compounds:

Nucleophilic Reactions

As an amine, it can act as a nucleophile in several reactions:

-

Acylation : Reacting with acid chlorides or anhydrides to form amides.

-

Alkylation : Can undergo alkylation reactions with alkyl halides to form higher alkylated amines.

Electrophilic Aromatic Substitution

The quinoline ring allows for electrophilic aromatic substitution reactions due to its electron-rich nature:

-

Halogenation : Reaction with halogens (e.g., bromine) can yield halogenated derivatives.

Oxidation Reactions

The amino group can be oxidized under certain conditions to form nitroso or other nitrogen-containing functional groups.

Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | , |

| Anti-inflammatory | Modulates inflammatory pathways | , |

| Anticancer | Potential in cancer treatment | , |

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

科学的研究の応用

Scientific Research Applications

5-Ethoxyquinolin-8-amine has shown promise in several areas of scientific research:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex quinoline derivatives, facilitating the development of novel compounds with enhanced properties.

- Synthetic Methodologies : The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, which are crucial for creating diverse derivatives.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL, while for Escherichia coli, it was 64 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Antimalarial Properties : The compound has been evaluated for its efficacy against Plasmodium falciparum, demonstrating promising results in both in vitro and in vivo studies.

| Strain | IC50 (ng/mL) |

|---|---|

| Drug-sensitive P. falciparum | 20–4760 |

| Drug-resistant P. falciparum | 22–4760 |

Medicine

- Potential Therapeutic Agent : Due to its biological activity, it is being investigated as a potential therapeutic agent for treating infections caused by drug-resistant bacteria and parasites.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum potential.

Antimalarial Trials

Animal trials showed that specific doses of this compound effectively cured malaria infections in rodent models, underscoring its therapeutic promise against parasitic infections.

作用機序

The mechanism of action of 5-Ethoxyquinolin-8-amine involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . The compound may also inhibit key enzymes involved in DNA replication and repair, contributing to its antimicrobial properties .

類似化合物との比較

8-Aminoquinoline: A parent compound with similar biological activities but lacking the ethoxy group.

Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.

Tafenoquine: Another 8-aminoquinoline with a longer half-life and improved efficacy.

Uniqueness: 5-Ethoxyquinolin-8-amine is unique due to the presence of the ethoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to its parent compound .

生物活性

5-Ethoxyquinolin-8-amine is a synthetic compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. This compound is structurally related to other quinoline derivatives that exhibit a variety of pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties . For instance, derivatives of the quinoline structure have shown effectiveness against various bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance among pathogenic microbes .

Anticancer Potential

Research into the anticancer properties of quinoline derivatives has revealed promising results. The 5,8-quinolinedione scaffold , which is structurally related to this compound, has been associated with potent anticancer activities. For example, certain derivatives exhibit IC50 values in the range of 0.59–1.52 µM against various cancer cell lines, indicating their effectiveness in inhibiting cell proliferation .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that some derivatives can upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic proteins such as Bax and cleaved caspase-3, leading to increased cell death in malignant cells .

Neuroprotective Effects

Emerging studies suggest that quinoline derivatives may also possess neuroprotective properties . For example, compounds designed to target Alzheimer’s disease have shown promising results in inhibiting amyloid-beta aggregation and exhibiting protective effects against glutamate-induced cytotoxicity . These findings underscore the potential of this compound and its analogs as multi-functional agents in neurodegenerative disorders.

Table: Summary of Biological Activities

Notable Research Findings

- Anticancer Activity : A study highlighted that certain 5,8-quinolinedione derivatives induced significant antiproliferative effects via an NQO1-dependent mechanism, showcasing their potential for targeted cancer therapy .

- Neuroprotective Agents : Research on 8-aminoquinoline-melatonin hybrids indicated strong inhibitory effects on cholinesterases and protective actions against neurotoxic agents, suggesting a pathway for developing treatments for Alzheimer's disease .

- Antimicrobial Efficacy : Investigations into similar compounds have revealed that they can effectively combat resistant strains of bacteria and fungi, making them candidates for new antimicrobial therapies.

特性

IUPAC Name |

5-ethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)11-8(10)4-3-7-13-11/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWGSTJBADWOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154275-84-9 | |

| Record name | 5-ethoxyquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。